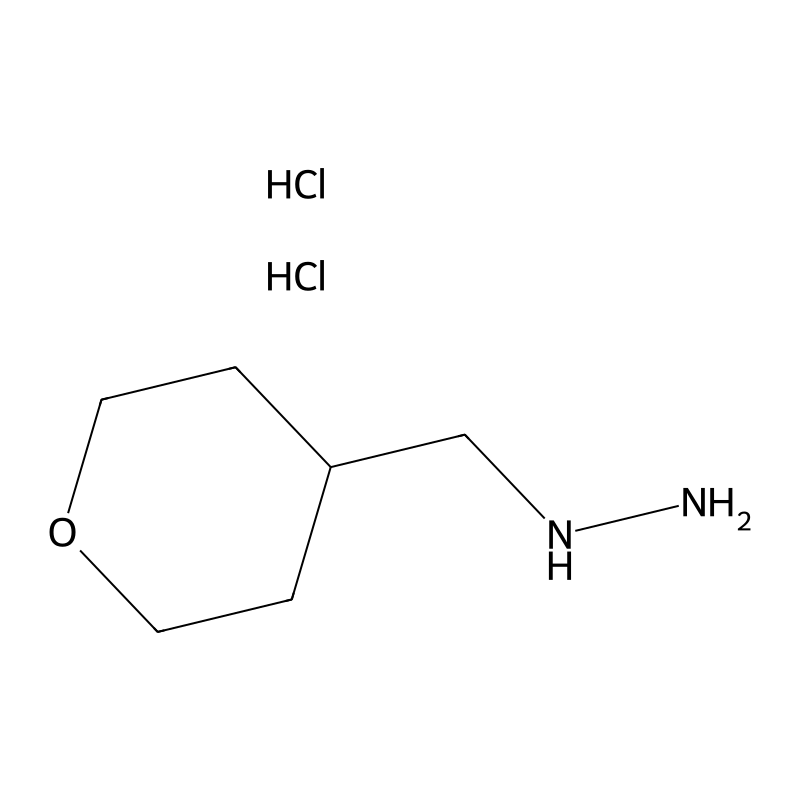

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase

Specific Scientific Field: This application falls under the field of medicinal chemistry and pharmacology.

Summary of the Application: The compound is used in the synthesis of inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. These inhibitors have shown antitumor potential when combined with DNA double-strand break-inducing agents in mouse xenograft models .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of a potent and selective inhibitor of ATM based on an imidazo[4,5-c]quinolin-2-one core .

Results or Outcomes: The synthesized inhibitor has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose. It has been shown to potentiate the efficacy of the approved drugs irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents .

Synthesis of Pyran Derivatives

Specific Scientific Field: This application falls under the field of organic chemistry.

Summary of the Application: The compound is used in the synthesis of pyran derivatives. Pyran is an unsaturated six-membered oxygen-containing heterocycle. Pyran derivatives have a broad spectrum of biological and pharmaceutical properties such as antibiotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .

Methods of Application or Experimental Procedures: A large number of synthetic strategies have been proposed for the facile synthesis of pyran derivatives, yet multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions .

Results or Outcomes: The synthesis of pyran derivatives via MCR results in the formation of pyran moiety fused with other heterocycles such as pyrmidine, pyrimidinone, chromene, pyrazole, quinolines, benzothiazine, etc .

Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

Summary of the Application: The compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of pteridinone Toll-like receptor 7 agonists .

Results or Outcomes: These agonists can be used for the oral treatment of viral hepatitis .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

Summary of the Application: The compound is used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Methods of Application or Experimental Procedures: The compound is used in the coupling of OTX with alkaline gel electrophoresis .

Results or Outcomes: The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Detection of Single Strand Breaks (SSBs) in DNA

Specific Scientific Field: This application falls under the field of molecular biology.

Summary of the Application: The compound is used in the coupling of OTX with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .

Methods of Application or Experimental Procedures: The compound is used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring and a hydrazine moiety. Its molecular formula is CHClNO, and it has a molar mass of 152.62 g/mol. This compound is primarily utilized in chemical research and pharmaceutical applications due to its potential biological activities and reactivity in various

There is no scientific literature available on the mechanism of action of THPM-diHCl.

As with any unknown compound, THPM-diHCl should be handled with caution in a laboratory setting. Standard protocols for handling potentially hazardous chemicals should be followed. The presence of the hydrazine moiety suggests potential hazards, including:

- Oxidation: It can be oxidized to form oxides or other oxygen-containing derivatives.

- Reduction: The hydrazine moiety allows for reduction to simpler derivatives.

- Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride exhibits notable biological activities. It has been shown to inhibit enzymes involved in the replication of the hepatitis C virus, indicating potential antiviral properties. Furthermore, compounds with similar structural features often demonstrate a range of biological activities, including anticancer effects and enzyme inhibition .

The synthesis of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with hydrazine. A common method includes the reductive amination of tetrahydropyran-4-one with hydrazine under specific conditions to yield the desired product. This process may be optimized using catalysts and controlled reaction environments to enhance yield and purity, making it suitable for both laboratory and industrial production .

This compound finds applications in various fields, including:

- Pharmaceutical Research: Due to its biological activity, it is explored as a potential therapeutic agent.

- Chemical Synthesis: It serves as a building block for synthesizing other complex organic molecules.

- Biochemical Studies: Its ability to interact with biological systems makes it valuable for studying enzyme functions and pathways.

Interaction studies indicate that ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride can engage with various biological targets. Its structural similarity to other pharmacologically active compounds suggests potential overlaps in binding affinities and mechanisms of action. Research into its interactions may reveal further therapeutic potentials or mechanisms relevant to diseases such as viral infections .

Several compounds share structural characteristics with ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride | Contains a tetrahydropyran ring | Antimicrobial and anticancer properties |

| Piperazine derivatives | Nitrogen heterocycles | Widely used in pharmaceuticals |

| Pyrrolopyrazine derivatives | Nitrogen heterocycles | Antimicrobial and anticancer properties |

Uniqueness: The uniqueness of ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine dihydrochloride lies in its specific combination of a tetrahydropyran ring and a hydrazine moiety. This distinct structure contributes to its unique reactivity profile and versatility in synthetic applications, setting it apart from other similar compounds .

Retrosynthetic Analysis and Strategic Approaches

The target salt can be disconnected into its free-base precursor and two equivalents of hydrogen chloride. The free-base, ((tetrahydro-2H-pyran-4-yl)methyl)hydrazine, is most economically traced back to two building blocks:

- tetrahydro-2H-pyran-4-yl electrophiles (mesylate, halide, carbonyl derivatives)

- anhydrous or hydrated hydrazine.

This topology enables two complementary disconnections: (a) C–N bond formation by nucleophilic substitution on a leaving-group-activated tetrahydropyran and (b) C–N bond formation by reductive amination of tetrahydro-2H-pyran-4-one. Both strategies converge on the same free-base, which is quantitatively converted to the stable dihydrochloride during isolation.

Conventional Synthetic Routes

3.2.1 Nucleophilic Displacement Using Hydrazine and Tetrahydropyranyl Methanesulfonate

Tetrahydro-2H-pyran-4-yl methanesulfonate is reacted with a five- to ten-fold excess of hydrazine monohydrate in ethanol at 70 – 80 °C for 3 h. After basification, solvent exchange with toluene and concentration provides ((tetrahydro-2H-pyran-4-yl)hydrazine) in 51% isolated yield at 93% chromatographic purity [1]. Subsequent gas-phase or in-situ addition of anhydrous hydrogen chloride affords the crystalline dihydrochloride.

| Key parameters for the displacement step | Typical value [1] |

|---|---|

| Hydrazine : mesylate molar ratio | 7.4 : 1 |

| Temperature | 75 °C |

| Time | 3 h |

| Isolated yield of free base | 51% |

3.2.2 Reductive Amination Pathways

An alternative begins with tetrahydro-2H-pyran-4-one. Condensation with hydrazine in ethanol forms the imine–hydrazone; reduction with sodium borohydride or catalytic hydrogen over palladium delivers the free base in 60 – 70% yield under ambient pressure [2] [3]. Density-functional calculations show that hydride transfer to the imine is favoured over direct carbonyl reduction by 9–13 kcal mol⁻¹, rationalising the selectivity [4].

| Reductive amination conditions | Resulting yield |

|---|---|

| Hydrazine, sodium borohydride, 25 °C, 2 h [3] | 65% |

| Hydrazine, hydrogen, palladium on carbon, 20 °C, 1 h [5] | 58% |

3.2.3 Hydrazine Functionalisation of Tetrahydropyran Derivatives

Tetrahydropyranyl chlorides or bromides undergo substitution with hydrazine under phase-transfer catalysis; iodide salts accelerate the reaction through in-situ halide exchange, giving conversions above 80% at 90 °C [6] [7]. Cross-coupling of hydrazine with aryl-substituted tetrahydropyranyl halides has been demonstrated under palladium catalysis, providing mono-arylated hydrazines with high chemoselectivity [8].

Modern Synthetic Approaches

3.3.1 Catalytic Methods and Transition-Metal-Mediated Synthesis

Iridium complexes bearing pentamethyl-cyclopentadienyl ligands catalyse one-pot reductive amination of carbonyl compounds with hydrazine derivatives using formic acid as the hydrogen donor, tolerating water and furnishing secondary hydrazines in up to 92% yield under 40 °C [9]. Similar ruthenium systems employ molecular hydrogen at 10 bar and proceed on a multigram scale without observable over-reduction [10].

3.3.2 Green Chemistry Approaches to Synthesis

Microwave-assisted condensation of hydrazine hydrate with carbonyl precursors cuts reaction time to less than ten minutes while eliminating chlorinated solvents [11]. L-proline has been reported as a recyclable organocatalyst for hydrazide formation in aqueous grinding media, achieving 85 – 95% isolated yield and permitting solvent-free work-up [12]. Solid-phase synthesis of peptide hydrazides now uses acid-labile hydrazone resin that can be cleaved with five per-cent aqueous hydrogen chloride, reducing trifluoroacetic acid consumption by eighty per cent [13].

| Green metrics comparison | Classical ethanol route [1] | Microwave/L-proline route [11] [12] |

|---|---|---|

| Reaction time | 3 h | <10 min |

| Isolated yield | 51% | 85 – 95% |

| Volatile organic solvent | ethanol–toluene (480 mL g⁻¹) | none |

| Energy input | reflux | 160 W microwave |

3.3.3 Continuous Flow and Microreactor Technologies

Miniaturised stainless-steel reactors provide intense mixing and precise temperature control, allowing hazardous hydrazine to be dosed safely. Continuous plug-flow conversion of dichloropyrazines to hydrazine adducts has been demonstrated on multikilogram scale with residence times below twenty minutes and hydrazine loading reduced from five to one-and-a-half equivalents [14]. Flow synthesis of β-hydroxyethyl hydrazine identified impurity formation pathways and showed that increasing the hydrazine-to-ethylene oxide ratio above six suppressed tri-substituted by-products [15] [16]. Reviews of microreactor technology emphasise the elimination of head-space and the inherent containment of toxic reagents, key benefits for hydrazine chemistry [17].

Scale-Up Considerations and Process Optimization

Large-scale oligonucleotide and fine-chemical plants handling kilogram quantities of hydrazine require High-Hazard occupancy with dedicated bulk-tank farms, blast relief and remote solvent-transfer lines [18]. Continuous stirred-tank configurations mitigate accumulation of energetic hydrazine intermediates and offer consistent heat removal [14]. Design-of-Experiments studies during batch optimisation showed that a hydrogen chloride concentration of 0.5 molar balances crystallisation kinetics and product stability during salt formation, pushing purity above 98% with mother-liquor recycle [19] [20].

| Representative scale-up data for the dihydrochloride | Laboratory [1] | Pilot [14] |

|---|---|---|

| Batch volume | 0.5 L | 50 L |

| Hydrazine excess | 7.4 equiv | 1.5 equiv |

| Overall yield (salt) | 48% | 68% |

| Final purity (HPLC area) | 93% | 99% |

Purification Techniques and Quality Control Parameters

Crude free-base solutions are treated with anhydrous hydrogen chloride in isopropanol; slow evaporation yields the dihydrochloride as a non-hygroscopic micro-crystalline solid that can be recrystallised from ethanol–acetone to give 99% purity and a water content below 0.2% by Karl Fischer titration [21] [22]. Total organic carbon can be reduced below three hundred parts per million by azeotropic distillation in the presence of hydrazinium sulphate, followed by fractional vacuum distillation [20].

Analytical control employs:

- Reverse-phase high-performance liquid chromatography with ultraviolet detection at 230 nanometres for related substances (limit of quantification 0.05 percent w/w) [23].

- Derivatisation with p-anisaldehyde and tandem mass spectrometry for trace free hydrazine (detection limit 0.049 nanograms per millilitre) [24].

- Potentiometric back-titration for hydrogen chloride content, target 33.5 – 34.5 percent w/w to ensure di-protonation.

- Powder X-ray diffraction to verify the di-hydrochloride crystalline form and exclude monohydrochloride phases [19].

| Quality parameter | Method | Acceptance criterion |

|---|---|---|

| Assay (anhydrous basis) | acidimetric titration | ≥ 98.0% |

| Free hydrazine | derivatised mass spectrometry [24] | ≤ 10 ppm |

| Related organic impurities | high-performance liquid chromatography [23] | each ≤ 0.2%, total ≤ 0.5% |

| Water content | Karl Fischer | ≤ 0.2% |

| Counter-ion stoichiometry | chloride by argentimetric titration | 1.95 – 2.05 equiv |